molecular formula C13H15ClN4O2S B2852590 1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1788679-19-5

1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2852590
CAS No.: 1788679-19-5
M. Wt: 326.8
InChI Key: ZIPIGTAHFQCWNO-UHFFFAOYSA-N
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Description

1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of sulfonyl-containing triazoles. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the sulfonyl group, along with the triazole ring, imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving appropriate starting materials such as amino acids or amines.

    Triazole Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the triazole ring, depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, amines, or alcohols can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of 1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and triazole ring can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole: shares similarities with other sulfonyl-containing triazoles and pyrrolidine derivatives.

    Sulfonyl Triazoles: Compounds with similar sulfonyl and triazole groups, such as 1-(1-((4-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole.

    Pyrrolidine Derivatives: Compounds like 1-(1-((5-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-pyrrole.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-(5-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2S/c1-10-2-3-11(14)8-13(10)21(19,20)17-6-4-12(9-17)18-7-5-15-16-18/h2-3,5,7-8,12H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPIGTAHFQCWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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